molecular formula C22H16BrN3O6 B11544405 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11544405
M. Wt: 498.3 g/mol
InChI Key: ZNHMGNVEXWNJOZ-ZMOGYAJESA-N
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Description

4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of nitrophenoxy, acetamido, and bromobenzoate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the nucleophilic aromatic substitution (SNAr) reaction, where a nitrophenoxy group is introduced to an acetamido intermediate. This is followed by the formation of the imino group and the final coupling with 3-bromobenzoate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the acetamido and imino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobenzoate group, in particular, allows for unique substitution reactions that are not possible with similar compounds.

Properties

Molecular Formula

C22H16BrN3O6

Molecular Weight

498.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H16BrN3O6/c23-17-5-3-4-16(12-17)22(28)32-18-10-8-15(9-11-18)13-24-25-21(27)14-31-20-7-2-1-6-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+

InChI Key

ZNHMGNVEXWNJOZ-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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